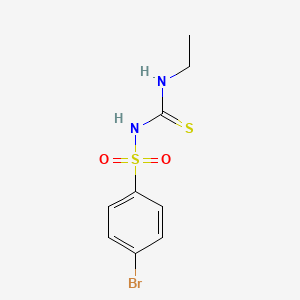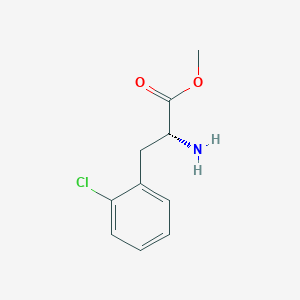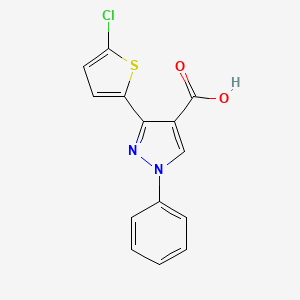![molecular formula C16H13FN4O4S2 B2480641 5-[[5-[(4-fluorofenil)carbamoylamino]-1,3,4-tiadiazol-2-il]sulfanilmetil]furano-2-carboxilato de metilo CAS No. 886937-08-2](/img/structure/B2480641.png)
5-[[5-[(4-fluorofenil)carbamoylamino]-1,3,4-tiadiazol-2-il]sulfanilmetil]furano-2-carboxilato de metilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-{[(5-{[(4-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}furan-2-carboxylate is a complex organic compound that features a unique structure combining a furan ring, a thiadiazole ring, and a fluorophenyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Aplicaciones Científicas De Investigación
Methyl 5-{[(5-{[(4-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}furan-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Studies: Used in studies to understand the interaction of thiadiazole derivatives with biological targets.
Pharmaceutical Research: Explored as a lead compound for the development of new drugs.
Industrial Applications: Potential use in the synthesis of advanced materials and as a catalyst in organic reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-{[(5-{[(4-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}furan-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the 1,3,4-thiadiazole ring: This can be achieved by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the fluorophenyl group: The 4-fluorophenyl isocyanate can be reacted with the thiadiazole derivative to form the corresponding carbamoyl derivative.
Attachment of the furan ring: The final step involves the coupling of the thiadiazole derivative with a furan-2-carboxylate ester under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-{[(5-{[(4-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group on the fluorophenyl ring can be reduced to an amine.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Electrophilic reagents like bromine or chlorine can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated furans.
Mecanismo De Acción
The mechanism of action of methyl 5-{[(5-{[(4-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}furan-2-carboxylate involves its interaction with specific molecular targets in the body. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exhibiting anti-inflammatory or anticancer properties.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 5-{[(5-{[(4-chlorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}furan-2-carboxylate
- Methyl 5-{[(5-{[(4-bromophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}furan-2-carboxylate
Uniqueness
Methyl 5-{[(5-{[(4-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}furan-2-carboxylate is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and selectivity compared to its chloro- and bromo- counterparts. The fluorine atom can influence the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it a valuable scaffold in drug design.
Propiedades
IUPAC Name |
methyl 5-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanylmethyl]furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4O4S2/c1-24-13(22)12-7-6-11(25-12)8-26-16-21-20-15(27-16)19-14(23)18-10-4-2-9(17)3-5-10/h2-7H,8H2,1H3,(H2,18,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAZLYHRTCBVOME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CSC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(oxiran-2-yl)methoxy]quinoline](/img/structure/B2480558.png)
![N-[Oxan-4-yl(phenyl)methyl]but-2-ynamide](/img/structure/B2480560.png)

![N-[3-(dimethylamino)propyl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2480562.png)

![N-[6-amino-1-(2-methylpropyl)-2,4-dioxopyrimidin-5-yl]-N-(2-methylpropyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2480565.png)
![(5R,8S)-10-((E)-styrylsulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine](/img/structure/B2480567.png)

![1-Boc-3-(3-iodobicyclo[1.1.1]pentan-1-yl)azetidine](/img/structure/B2480571.png)





